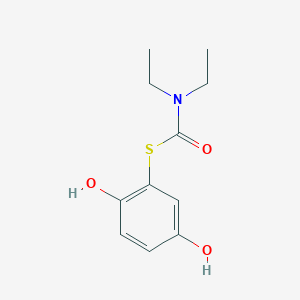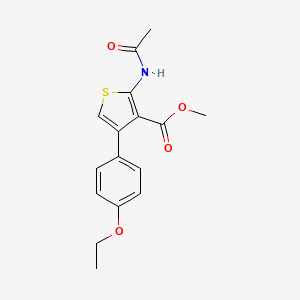
4-methyl-2-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-yl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-yl-1,3-thiazole-5-carboxamide, commonly known as MT-2, is a synthetic peptide that has gained popularity in recent years due to its potential applications in scientific research. MT-2 is a derivative of alpha-melanocyte-stimulating hormone (α-MSH) and is known for its ability to stimulate melanogenesis, the process of melanin production in the skin.
Mécanisme D'action
MT-2 works by binding to the melanocortin-1 receptor (MC1R) on melanocytes, which stimulates the production of melanin. Melanin is the pigment responsible for skin, hair, and eye color. MT-2 also has anti-inflammatory properties and can reduce oxidative stress, which can help protect against skin damage.
Biochemical and Physiological Effects:
MT-2 has been found to have several biochemical and physiological effects. MT-2 can stimulate melanogenesis, increase skin pigmentation, and protect against UV radiation. MT-2 can also reduce inflammation and oxidative stress, which can help protect against skin damage. MT-2 has been found to have a half-life of approximately 30 minutes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
MT-2 has several advantages for lab experiments. It is easy to synthesize using SPPS method and can be purified using HPLC. MT-2 is stable and can be stored for long periods of time. However, MT-2 has some limitations as well. It is relatively expensive and can be difficult to obtain in large quantities. MT-2 can also be difficult to work with due to its low solubility in water.
Orientations Futures
There are several future directions for research on MT-2. One area of research is the potential use of MT-2 in treating skin disorders such as vitiligo. Another area of research is the development of more potent and selective MC1R agonists. Additionally, research can be conducted on the effects of MT-2 on other physiological processes, such as immune function and metabolism. Overall, MT-2 has the potential to be a valuable tool in scientific research and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
MT-2 can be synthesized using solid-phase peptide synthesis (SPPS) method. In this method, the peptide is assembled one amino acid at a time on a solid support. The amino acid sequence is predetermined and the peptide chain is elongated by coupling the carboxyl group of one amino acid to the amino group of the next amino acid. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
MT-2 has been found to have potential applications in scientific research, particularly in the field of dermatology. MT-2 can stimulate melanogenesis, which can be useful in treating skin conditions such as vitiligo, a skin disorder characterized by the loss of melanocytes. MT-2 can also be used to induce skin pigmentation in individuals with fair skin, which can help protect against UV radiation.
Propriétés
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-8-9(10(17)15-11-13-4-7-18-11)19-12(14-8)16-5-2-3-6-16/h2-7H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQHCUKMXBPMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)

![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)
![2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5179635.png)

![N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5179659.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5179684.png)

![N,3,6,7-tetramethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5179697.png)
![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5179704.png)
![N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5179707.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5179715.png)